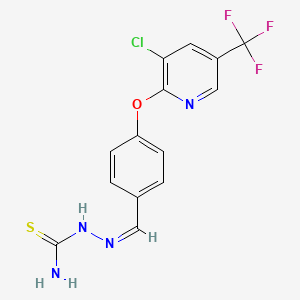
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro, trifluoromethyl, and pyridyloxy group attached to a benzaldehyde semicarbazone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone typically involves multiple steps. One common method starts with the preparation of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde, which is then reacted with semicarbazide under controlled conditions to form the semicarbazone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another similar compound with a different substitution pattern.
Uniqueness
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))benzaldehyde semicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H10ClF3N4OS |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
[(Z)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C14H10ClF3N4OS/c15-11-5-9(14(16,17)18)7-20-12(11)23-10-3-1-8(2-4-10)6-21-22-13(19)24/h1-7H,(H3,19,22,24)/b21-6- |
InChI Key |
KNKPKVLPPSVQLN-MPUCSWFWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















